molecular formula C13H18F2N2 B2688507 1-[1-(2,4-Difluorophenyl)propyl]piperazine CAS No. 518971-87-4

1-[1-(2,4-Difluorophenyl)propyl]piperazine

Cat. No.: B2688507
CAS No.: 518971-87-4
M. Wt: 240.298
InChI Key: HYMGMPAHOVBUMS-UHFFFAOYSA-N
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Description

1-[1-(2,4-Difluorophenyl)propyl]piperazine is an organic compound with the molecular formula C13H18F2N2 It is a derivative of piperazine, a heterocyclic amine, and contains a difluorophenyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[1-(2,4-Difluorophenyl)propyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-Difluorophenyl)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of difluorophenyl oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted difluorophenyl compounds.

Scientific Research Applications

1-[1-(2,4-Difluorophenyl)propyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Difluorophenyl)propyl]piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The difluorophenyl group enhances its binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)piperazine: Lacks the propyl chain, resulting in different chemical and biological properties.

    1-(2,4-Dichlorophenyl)propylpiperazine: Contains chlorine atoms instead of fluorine, affecting its reactivity and applications.

    1-(2,4-Difluorophenyl)ethylpiperazine: Has an ethyl chain instead of a propyl chain, leading to variations in its chemical behavior.

Uniqueness

1-[1-(2,4-Difluorophenyl)propyl]piperazine is unique due to the presence of both the difluorophenyl group and the propyl chain, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-[1-(2,4-difluorophenyl)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-2-13(17-7-5-16-6-8-17)11-4-3-10(14)9-12(11)15/h3-4,9,13,16H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMGMPAHOVBUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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